BQ-788

Description

Properties

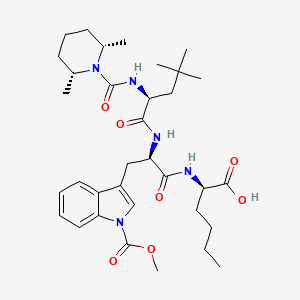

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHKJMGDSJDRG-DJYQTOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173326-37-9 | |

| Record name | BQ-788 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-788 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BQ-788: A Technical Guide to its Mechanism of Action as a Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its pharmacological profile, impact on signaling pathways, and the experimental methodologies used to characterize its activity. Quantitative data are presented for comparative analysis, and key concepts are visualized through signaling pathway and experimental workflow diagrams.

Introduction

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the physiological roles of the ETB receptor are more complex. ETB receptors are involved in both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells), as well as in the clearance of circulating ET-1. BQ-788, with its high selectivity for the ETB receptor, has become an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype in both physiological and pathophysiological conditions.

Pharmacological Profile of BQ-788

BQ-788, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a competitive antagonist of the ETB receptor.[1][2] Its high affinity and selectivity for the ETB receptor over the ETA receptor have been demonstrated in numerous in vitro studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of BQ-788.

Table 1: In Vitro Receptor Binding Affinity of BQ-788

| Cell Line | Receptor Type | Radioligand | BQ-788 IC50 (nM) | Reference |

| Human Girardi heart cells | ETB | ¹²⁵I-labeled ET-1 | 1.2 | [1][2][3][4] |

| Human neuroblastoma SK-N-MC cells | ETA | ¹²⁵I-labeled ET-1 | 1300 | [1][2][3][4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ETB | ¹²⁵I-ET-1 | 2.4 | [5] |

Table 2: In Vitro Functional Antagonism of BQ-788

| Tissue Preparation | Agonist | Measured Response | BQ-788 pA2 | Reference |

| Isolated rabbit pulmonary arteries | BQ-3020 (ETB selective agonist) | Vasoconstriction | 8.4 | [2][4] |

Table 3: In Vivo Effects of BQ-788

| Animal Model | Agonist | Measured Response | BQ-788 Dose and Route | Effect | Reference |

| Conscious rats | ET-1 or Sarafotoxin S6c | Depressor response | 3 mg/kg/h, i.v. | Complete inhibition | [1] |

| Conscious rats | ET-1 or Sarafotoxin S6c | Pressor response | 3 mg/kg/h, i.v. | No inhibition | [1] |

| Dahl salt-sensitive hypertensive rats | Endogenous ET-1 | Blood pressure | 3 mg/kg/h, i.v. | Increased by ~20 mm Hg | [1] |

Mechanism of Action and Signaling Pathways

BQ-788 exerts its effects by competitively binding to the ETB receptor, thereby preventing the binding of its endogenous ligand, ET-1. This blockade has several downstream consequences depending on the cell type and physiological context.

Vascular Tone Regulation

The ETB receptor has a dual role in regulating vascular tone. On endothelial cells, its activation by ET-1 leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. Conversely, on vascular smooth muscle cells, ETB receptor activation can cause vasoconstriction.

By blocking endothelial ETB receptors, BQ-788 can inhibit ET-1-induced vasodilation.[6] In some vascular beds, this can lead to a net increase in vasoconstriction, as the vasodilatory influence is removed, and the pressor effects of ET-1 via ETA receptors are unopposed.[2] In conscious rats, BQ-788 completely inhibited the depressor (vasodilatory) response to ET-1 and the ETB-selective agonist sarafotoxin S6c, while not affecting the pressor response.[1]

Caption: BQ-788 selectively blocks ETB receptors on endothelial and smooth muscle cells.

ET-1 Clearance

ETB receptors play a crucial role in the clearance of circulating ET-1 from the plasma.[6] By blocking these "scavenging" receptors, BQ-788 can lead to a significant increase in the plasma concentration of ET-1.[1][5] This effect is an important consideration in in vivo studies, as elevated ET-1 levels can potentiate its effects on unblocked ETA receptors.

Caption: BQ-788 inhibits ETB receptor-mediated clearance of circulating ET-1.

Cell Proliferation and Apoptosis

In certain cell types, such as melanoma cells, ETB receptor signaling has been implicated in promoting cell proliferation and inhibiting differentiation.[7] The selective ETB antagonist BQ-788 has been shown to inhibit the growth of human melanoma cell lines in vitro and in vivo.[7] This anti-proliferative effect is often associated with an induction of differentiation and, in some cases, an increase in apoptosis.[7]

Caption: BQ-788 blocks ETB-mediated pro-proliferative signals in melanoma cells.

Experimental Protocols

The characterization of BQ-788's mechanism of action has relied on a variety of well-established experimental protocols.

Radioligand Binding Assays

These assays are used to determine the binding affinity (IC50) of BQ-788 for ETA and ETB receptors.

-

Objective: To quantify the ability of BQ-788 to displace a radiolabeled ligand from endothelin receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing either ETA (e.g., human neuroblastoma SK-N-MC cells) or ETB receptors (e.g., human Girardi heart cells).[2][4]

-

Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled endothelin, typically ¹²⁵I-labeled ET-1.

-

Competition: Increasing concentrations of unlabeled BQ-788 are added to the incubation mixture to compete with the radioligand for receptor binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (Isolated Tissue Bath)

These experiments assess the functional antagonist activity of BQ-788 by measuring its ability to inhibit agonist-induced tissue responses, such as vasoconstriction.

-

Objective: To determine the potency of BQ-788 as a functional antagonist in an isolated tissue preparation.

-

General Protocol:

-

Tissue Preparation: A blood vessel, such as the rabbit pulmonary artery, is isolated and cut into rings.[2][4]

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture, and maintained at a constant temperature.

-

Tension Measurement: The rings are connected to a force transducer to measure changes in isometric tension (contraction and relaxation).

-

Agonist Response: A cumulative concentration-response curve is generated for an ETB-selective agonist (e.g., BQ-3020) to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of BQ-788 for a defined period.

-

Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of BQ-788.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by BQ-788 is used to calculate the pA2 value, a measure of antagonist potency.

-

Conclusion

BQ-788 is a powerful research tool characterized by its potent and selective antagonism of the ETB receptor. Its mechanism of action involves the competitive blockade of ET-1 binding, leading to the inhibition of ETB-mediated signaling pathways involved in vascular tone regulation, ET-1 clearance, and cell proliferation. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working to understand the complex roles of the endothelin system and to explore the therapeutic potential of ETB receptor modulation.

References

- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETB-mediated regulation of extracellular levels of endothelin-1 in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BQ-788: A Technical Guide to the Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BQ-788, a potent and highly selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its diverse physiological and pathological effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as clearance of circulating ET-1.[1][2] BQ-788, by selectively blocking the ETB receptor, has become an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype in various physiological and pathophysiological processes, including cardiovascular regulation, cancer biology, and neuroinflammation. This document details the chemical properties, mechanism of action, and pharmacological data of BQ-788, along with detailed experimental protocols for its characterization and a visual representation of its associated signaling pathways.

Chemical and Pharmacological Properties of BQ-788

BQ-788, with the chemical name N-cis-2,6-dimethylpiperidine-1-carbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt, is a synthetic peptide-like molecule.[3][4][5] Its structure confers high affinity and selectivity for the ETB receptor.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of BQ-788 for the ETB receptor over the ETA receptor is a key feature that enables the specific investigation of ETB-mediated effects. The following table summarizes the quantitative data on BQ-788's binding affinity and selectivity from various in vitro studies.

| Parameter | Cell Line/Tissue | Receptor Subtype | Value | Reference |

| IC50 | Human Girardi heart cells | ETB | 1.2 nM | [1][4][5][6] |

| IC50 | Human neuroblastoma SK-N-MC cells | ETA | 1300 nM | [1][4][5][6] |

| pA2 | Isolated rabbit pulmonary arteries | ETB | 8.4 | [1][4][5][6] |

Table 1: Summary of BQ-788 Binding Affinity and Selectivity Data. This table clearly demonstrates the high potency and over 1000-fold selectivity of BQ-788 for the ETB receptor compared to the ETA receptor.

Mechanism of Action and Signaling Pathways

BQ-788 functions as a competitive antagonist at the ETB receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from activating downstream signaling cascades. The signaling pathways initiated by ETB receptor activation are cell-type specific and can have opposing physiological outcomes.

ETB Receptor Signaling in Endothelial Cells

In endothelial cells, the activation of ETB receptors by ET-1 primarily leads to vasodilation. This is a crucial counter-regulatory mechanism to the potent vasoconstriction mediated by ETA receptors on vascular smooth muscle cells. The signaling cascade involves the coupling of the ETB receptor to G-proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.

ETB Receptor Signaling in Melanoma Cells

In contrast to its role in endothelial cells, the ETB receptor is often overexpressed in melanoma cells and its activation is associated with tumor progression, including increased proliferation, migration, and survival. Blocking this pathway with BQ-788 has been shown to inhibit melanoma cell growth and induce apoptosis. The downstream signaling in melanoma cells involves multiple pathways, including the activation of mitogen-activated protein kinase (MAPK) and other pro-survival signals.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of BQ-788.

Radioligand Binding Assay for ETB Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of BQ-788 for the ETB receptor.

Materials:

-

Membrane preparations from cells expressing human ETB receptors (e.g., human Girardi heart cells).

-

[¹²⁵I]-ET-1 (radioligand).

-

BQ-788 (unlabeled competitor).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine 50 µL of binding buffer, 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM), and 50 µL of varying concentrations of BQ-788 (e.g., 10⁻¹² to 10⁻⁶ M).

-

Initiation: Add 100 µL of the membrane preparation (containing ~5-10 µg of protein) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of BQ-788 that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50 value) by non-linear regression analysis.

Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery

This protocol details the procedure for assessing the antagonistic effect of BQ-788 on ETB receptor-mediated vasoconstriction in isolated rabbit pulmonary artery rings.

Materials:

-

Male New Zealand White rabbits (2-3 kg).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

ETB-selective agonist (e.g., Sarafotoxin S6c).

-

BQ-788.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation: Euthanize the rabbit and excise the main pulmonary artery. Clean the artery of adhering connective tissue and cut it into 3-4 mm wide rings.

-

Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas. Apply an optimal resting tension of approximately 2g.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.

-

Viability Check: Contract the rings with 60 mM KCl to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

-

Antagonism Protocol:

-

Pre-incubate the arterial rings with various concentrations of BQ-788 (or vehicle control) for 30 minutes.

-

Generate a cumulative concentration-response curve for the ETB agonist (e.g., Sarafotoxin S6c, 10⁻¹⁰ to 10⁻⁶ M).

-

-

Data Analysis: Record the contractile responses as a percentage of the maximal KCl-induced contraction. Construct concentration-response curves for the agonist in the absence and presence of different concentrations of BQ-788. Calculate the pA2 value for BQ-788 using a Schild plot analysis to quantify its antagonist potency.

Melanoma Cell Proliferation Assay

This protocol describes an in vitro assay to evaluate the effect of BQ-788 on the proliferation of human melanoma cells.

Materials:

-

Human melanoma cell line (e.g., A375).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

BQ-788.

-

96-well cell culture plates.

-

Cell proliferation assay reagent (e.g., MTS or WST-1).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of BQ-788 (e.g., 0.1 to 100 µM) or vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of BQ-788 that inhibits cell proliferation by 50%.

In Vivo Studies and Applications

In vivo studies have further established the role of ETB receptors and the utility of BQ-788 in various disease models. For instance, in conscious rats, BQ-788 has been shown to inhibit the depressor response to ET-1, which is mediated by ETB receptors.[1][6] Furthermore, in models of melanoma, systemic administration of BQ-788 has been demonstrated to significantly slow tumor growth, highlighting its potential as an anti-cancer agent.

Conclusion

BQ-788 is a powerful and selective pharmacological tool that has been instrumental in delineating the multifaceted roles of the endothelin B receptor. Its high affinity and selectivity make it an ideal probe for in vitro and in vivo investigations across various fields, from cardiovascular physiology to oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BQ-788 in their studies to further unravel the complexities of the endothelin system and explore its therapeutic potential.

References

- 1. Video: Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

endothelin B receptor function in cancer

An In-depth Technical Guide to Endothelin B Receptor (ETBR) Function in Cancer For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endothelin axis, comprising endothelin peptides and their receptors, is a critical signaling system that is frequently dysregulated in cancer. While the role of the Endothelin A Receptor (ETAR) in promoting tumorigenesis is well-established, the Endothelin B Receptor (ETBR or EDNRB) presents a more complex, context-dependent, and multifaceted function. This technical guide provides a comprehensive overview of the current understanding of ETBR's role in oncology, detailing its signaling pathways, its dichotomous functions in different malignancies, and its impact on tumor progression, angiogenesis, and immune evasion. This document includes summaries of quantitative data, detailed experimental protocols for studying ETBR, and visualizations of key molecular pathways and workflows to serve as a resource for researchers and drug development professionals in the field.

The Endothelin B Receptor and Its Signaling Pathways

The Endothelin B Receptor is a G protein-coupled receptor (GPCR) that binds with high affinity to all three endothelin isoforms (ET-1, ET-2, and ET-3).[1] Upon ligand binding, ETBR activates several downstream intracellular signaling cascades that are highly dependent on the cellular context.

Activation of ETBR initiates signaling through heterotrimeric G proteins, primarily Gαq/11 and Gαi.[1][2][3] These G proteins, in turn, modulate the activity of key effector enzymes and second messengers. The major signaling pathways downstream of ETBR in cancer include:

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: ETBR activation can stimulate PI3K, leading to the phosphorylation and activation of AKT.[4] This pathway is central to cell survival, proliferation, and inhibition of apoptosis. In some breast cancer cells, specific ETBR isoforms have been shown to regulate the phosphorylation of AKT1.[4]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The ETBR can also signal through the Ras-Raf-MEK-ERK cascade.[5] Activation of this pathway is a potent driver of cell proliferation, differentiation, and invasion. In squamous cell carcinoma, ETBR signaling has been shown to promote cell growth through the MAP kinase pathway.[5]

-

cGMP-Protein Kinase G (PKG) Pathway: In prostate cancer, ETBR has been shown to exert a tumor-suppressive role by activating the cGMP-PKG pathway, which inhibits cell growth and migration.[6]

-

Vascular Endothelial Growth Factor (VEGF) Signaling: ETBR plays a significant role in angiogenesis by upregulating the expression of VEGF, often through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][7]

The Dichotomous Role of ETBR in Cancer

A remarkable feature of ETBR signaling is its dual, often contradictory, role in cancer progression, which is highly dependent on the specific cancer type and the cellular microenvironment.

Tumor-Promoting Functions

In several cancers, ETBR is overexpressed and its activation contributes to a more aggressive phenotype.

-

Melanoma: ETBR is highly expressed in melanoma and serves as a marker for disease progression.[8] It promotes the proliferation, migration, and survival of melanoma cells.[9][10] Inhibition of ETBR with the specific antagonist BQ788 has been shown to induce apoptosis, particularly in metastatic melanoma cells, and inhibit tumor growth in xenograft models.[8][10] Furthermore, ETBR signaling can confer resistance to MAPK pathway inhibitors in BRAF-mutated melanoma.

-

Glioblastoma: In glioblastoma stem cells (GSCs), an autocrine ET-3/ETBR signaling loop is essential for maintaining their survival, migration, and tumorigenic capacity.[2] High ETBR expression in glioblastoma correlates with reduced patient survival.[11] Blockade of ETBR in glioma cell lines induces apoptosis and reduces proliferation.[12]

-

Angiogenesis: Across multiple cancer types, including breast and ovarian cancer, ETBR activation on endothelial cells promotes tumor angiogenesis.[1][13] It directly stimulates endothelial cell survival and proliferation and indirectly acts by upregulating VEGF production.[1][7]

-

Immune Evasion: ETBR overexpression on tumor endothelium is associated with a lack of T-cell infiltration in ovarian cancer, leading to poor patient survival.[14] Mechanistically, ETBR signaling suppresses the expression of adhesion molecules like ICAM-1 on endothelial cells, creating a barrier that prevents T-cell homing to the tumor.[1][14]

Tumor-Suppressing Functions

Conversely, in certain contexts, ETBR signaling can inhibit cancer progression.

-

Prostate Cancer: In contrast to ETAR, which promotes prostate cancer growth, ETBR expression is often reduced or silenced in advanced prostate cancer, frequently via promoter hypermethylation.[6][15] Re-expression of ETBR in prostate cancer cells inhibits tumor growth, migration, and invasion by activating the cGMP-PKG pathway.[6]

-

Breast Cancer: The role of ETBR in breast cancer is complex and appears to be isoform-specific.[4][16] While one isoform (EDNRB-532) may promote cell viability, another (EDNRB-442) is implicated in inhibiting cancer cell invasion in response to ET-3.[4] Additionally, ETBR expression in the tumor stroma, rather than the cancer cells themselves, can inhibit breast cancer growth and metastasis.[3]

Quantitative Data on ETBR in Cancer

Quantitative analysis of ETBR expression and the effects of its inhibition provide crucial insights into its clinical relevance and therapeutic potential.

Table 1: Relative Expression of ETBR in Cancer Tissues

| Cancer Type | Comparison | Method | Finding | Reference |

|---|---|---|---|---|

| Oesophageal Squamous Cell Carcinoma | Cancer vs. Non-cancer tissue | qRT-PCR | ETBR mRNA expression was significantly higher in cancer tissues (p=0.036). | [17] |

| Glioblastoma (Grade IV) | High-grade vs. Low-grade gliomas | Immunohistochemistry | The number of ETBR-positive vessels was significantly higher in glioblastomas compared to lower-grade gliomas (p<0.05). | [18] |

| Breast Cancer | Basal subtype vs. Luminal subtype | TCGA Data Analysis | A non-significant trend of increased pAKT was observed in EDNRB-high basal breast cancer samples. | [4] |

| Ovarian Cancer | Tumors with vs. without TILs | Transcriptional Profiling | ETBR overexpression was associated with the absence of tumor-infiltrating lymphocytes (TILs). | [14] |

| Prostate Cancer | Advanced vs. Benign tissue | RT-PCR / Autoradiography | ETBR mRNA and binding sites were significantly reduced in advanced prostate cancer cell lines and metastatic tissue. |[19][20] |

Table 2: Effects of ETBR Antagonist (BQ788) on Cancer Cells

| Cell Line Type | Cancer Type | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| SK-MEL-28, LN-met | Metastatic Melanoma | BQ788 | Induces apoptosis | Most effective in metastatic cells | [10] |

| SK-MEL-28 | Metastatic Melanoma | BQ788 | Upregulates VEGF expression | 65-fold increase in VEGF mRNA | [10] |

| SAS (lingual SCC) | Squamous Cell Carcinoma | BQ788 | Suppresses cell growth | Concentration-dependent inhibition | [5] |

| 1321-N1, U87 | Glioblastoma | BQ788, A192621 | Reduces cell viability and proliferation | Significant reduction in BrdU incorporation | [12] |

| Human Endothelium | - | BQ788 | Increases T-cell adhesion | Effect countered by ICAM-1 blockade |[14] |

Table 3: Correlation of ETBR Expression with Clinicopathological Features

| Cancer Type | Feature | Correlation | Significance | Reference |

|---|---|---|---|---|

| Oesophageal Squamous Cell Carcinoma | Overall Survival | High ETBR expression correlates with lower survival. | p=0.003 | [17] |

| Oesophageal Squamous Cell Carcinoma | Lymph Node Metastasis | High ETBR expression correlates with metastasis. | Significant association | [17] |

| Glioblastoma | Overall Survival | High ETBR expression correlates with shorter survival. | Significant inverse correlation | [11] |

| Ovarian Cancer | Patient Survival | ETBR overexpression correlates with shorter survival. | Significant correlation |[14] |

Key Experimental Protocols

Investigating the function of ETBR in cancer relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-mediated Knockdown of EDNRB

This protocol describes the transient knockdown of the EDNRB gene in cultured cancer cells to study loss-of-function phenotypes.

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. Use antibiotic-free growth medium.

-

Preparation of siRNA-Lipid Complex:

-

Solution A: In a sterile microfuge tube, dilute 20-80 pmols of EDNRB-specific siRNA (and a non-targeting control siRNA in a separate tube) into 100 µL of serum-free medium (e.g., Opti-MEM™).

-

Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.

-

Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

-

Transfection:

-

Aspirate the medium from the cells and wash once with sterile PBS.

-

Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complex.

-

Overlay the 1 mL mixture onto the washed cells in each well.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.

-

Post-Transfection: Add 1 mL of growth medium containing 2x the normal concentration of serum. Continue to incubate the cells.

-

Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency and perform functional assays. Knockdown can be confirmed by qRT-PCR to measure EDNRB mRNA levels or Western blot to measure ETBR protein levels.[17]

Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier in response to a chemoattractant, a key feature of metastasis.

-

Insert Preparation:

-

Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert for 1-2 hours at 37°C.

-

Carefully remove the medium and coat the upper surface of the insert membrane with 50 µL of a diluted ECM solution (e.g., Matrigel®, diluted 1:3 in serum-free medium).

-

Incubate the inserts at 37°C for at least 1 hour to allow the ECM to solidify into a gel.

-

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their responsiveness to chemoattractants. Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

-

Assay Assembly:

-

Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

-

Seed 1 x 10⁵ cells (in 200 µL of serum-free medium) into the upper chamber of the Matrigel-coated insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the inserts in 70% ethanol (B145695) or 4% paraformaldehyde for 15 minutes.

-

Stain the invaded cells on the lower surface of the membrane with 0.1% crystal violet for 10 minutes.

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

Visualize and count the stained cells in multiple fields of view using a light microscope. The results are expressed as the average number of invaded cells per field.[8]

-

Protocol: Western Blot for Phosphorylated AKT and ERK

This protocol details the detection of activated (phosphorylated) signaling proteins p-AKT and p-ERK, which are downstream of ETBR.

-

Cell Lysis and Protein Quantification:

-

After experimental treatment (e.g., stimulation with ET-3 or inhibition with BQ788), place culture plates on ice and wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.

-

Incubate the membrane with a primary antibody specific for p-AKT (Ser473) or p-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies for total AKT, total ERK, and a loading control like GAPDH or β-actin.[4]

Therapeutic Implications and Future Directions

The context-dependent roles of ETBR in cancer present both challenges and opportunities for therapeutic development.

-

ETBR Antagonists: In cancers where ETBR acts as a tumor promoter, such as melanoma and glioblastoma, specific antagonists like BQ788 and A-192621 have shown promise in preclinical models by inhibiting growth and inducing apoptosis.[12]

-

Combination Therapies: Targeting ETBR may be most effective as part of a combination strategy. In BRAF-mutant melanoma, inhibiting ETBR signaling can overcome resistance to MAPK pathway inhibitors, suggesting a synergistic therapeutic approach.[7]

-

Immunotherapy: Given ETBR's role in creating an immune-suppressive tumor microenvironment, ETBR blockade could be used to enhance the efficacy of immunotherapies by increasing T-cell infiltration into tumors.[1][14]

-

Biomarker Development: The differential expression of ETBR and its isoforms in various cancers highlights its potential as a prognostic biomarker.[4][11][17] For instance, high ETBR expression on tumor vessels could predict poor response to immunotherapy.[14]

Future research should focus on further elucidating the molecular switches that determine whether ETBR signaling is tumor-promoting or suppressive. Investigating the specific roles of different ETBR isoforms and understanding its function within the complex tumor microenvironment will be crucial for designing effective and highly targeted therapies against the endothelin system in cancer.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. Inhibition of endothelin-B receptor signaling synergizes with MAPK pathway inhibitors in BRAF mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snapcyte.com [snapcyte.com]

- 9. clyte.tech [clyte.tech]

- 10. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 11. protocols.io [protocols.io]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. arigobio.com [arigobio.com]

- 14. cdn.origene.com [cdn.origene.com]

- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Effect of ethidium bromide intercalation on DNA radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

The BQ-788 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-788 is a potent and highly selective antagonist of the Endothelin-B (ETB) receptor, a G-protein coupled receptor integral to a multitude of physiological and pathological processes. By competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, BQ-788 serves as a critical tool for elucidating the nuanced roles of the endothelin system. This technical guide provides an in-depth exploration of the BQ-788 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows. The information herein is intended to empower researchers in pharmacology, oncology, and cardiovascular biology to effectively utilize BQ-788 as a research tool and to inform the development of novel therapeutics targeting the endothelin axis.

Introduction to BQ-788

BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a synthetic peptide that has been instrumental in differentiating the functions of the ETA and ETB receptor subtypes.[1][2] While ETA receptor activation is predominantly associated with vasoconstriction and cell proliferation, the ETB receptor exhibits a more complex and context-dependent signaling profile.[1][2] BQ-788's high selectivity for the ETB receptor allows for the precise investigation of its roles in vasodilation, clearance of circulating ET-1, and its emerging significance in cancer biology.[1][3]

Mechanism of Action of BQ-788

BQ-788 functions as a competitive antagonist at the ETB receptor.[1][2] This means that it binds to the receptor at the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, BQ-788 prevents ET-1 from initiating the downstream signaling cascades. The blockade of the ETB receptor by BQ-788 can lead to diverse physiological outcomes depending on the tissue and cellular context. For instance, in endothelial cells, this blockade can inhibit nitric oxide (NO) production, leading to vasoconstriction.[4] In contrast, in certain cancer cells, BQ-788 can inhibit proliferation and induce apoptosis.

Quantitative Data for BQ-788

The following tables summarize the key quantitative parameters of BQ-788, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

Table 1: Binding Affinity of BQ-788 for Endothelin Receptors

| Receptor Subtype | Cell Line/Tissue | Radioligand | Parameter | Value | Reference(s) |

| ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 | IC₅₀ | 1.2 nM | [1][2] |

| ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 | IC₅₀ | 1300 nM | [1][2] |

| ETB | Human umbilical vein endothelial cells (HUVECs) | [¹²⁵I]-ET-1 | IC₅₀ | 2.4 nM | [3] |

| ETA | Human umbilical vein endothelial cells (HUVECs) | [¹²⁵I]-ET-1 | IC₅₀ | 1.4 µM | [3] |

| ETB | Human left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 9.8 nM | [5] |

| ETA | Human left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 1.01 µM | [5] |

| ETB | Rat left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 31.0 nM | [5] |

| ETA | Rat left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 1.39 µM | [5] |

| ETB | HEK293 cells overexpressing ETB receptor | [¹²⁵I]-ET-1 | IC₅₀ | 188.6 nM | [1] |

Table 2: Functional Potency of BQ-788

| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference(s) |

| Vasoconstriction | Isolated rabbit pulmonary artery | ETB-selective agonist | pA₂ | 8.4 | [1][2] |

| Thromboxane (B8750289) A₂ release | Guinea pig perfused lung | Endothelin-1 (5 nM) | Inhibition | 70% at 5 nM BQ-788 | [4] |

| Cell Viability | Human melanoma cell lines | - | Inhibition | Significant at 100 µM | [6] |

The BQ-788 Signaling Pathway

Blockade of the ETB receptor by BQ-788 modulates several critical downstream signaling pathways. The specific outcomes are highly dependent on the cell type and the physiological or pathological state.

Vascular Tone Regulation

In the vascular endothelium, ET-1 binding to the ETB receptor normally stimulates the production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). This leads to vasodilation. BQ-788 blocks this pathway, thereby inhibiting NO production and promoting vasoconstriction. This process is often mediated through the Gαq protein, leading to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC). The increased [Ca²⁺]i, along with the activation of the PI3K/Akt pathway, leads to the phosphorylation and activation of eNOS.

Cancer Cell Proliferation and Survival

In various cancer cell types, including melanoma and glioma, the ETB receptor has been implicated in promoting cell proliferation and survival. BQ-788 has been shown to inhibit the growth of these cancer cells and induce apoptosis. The signaling pathways involved often include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. By blocking the ETB receptor, BQ-788 can lead to the downregulation of these pro-survival pathways.

Caption: BQ-788 Signaling Pathway Overview.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the BQ-788 signaling pathway.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of BQ-788 for the ETB receptor using a competition binding assay.

Materials:

-

Cell membranes expressing the ETB receptor (e.g., from human Girardi heart cells or recombinant cell lines).

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled BQ-788.

-

Non-specific binding control: High concentration of unlabeled ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled BQ-788 in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or 50 µL of high concentration unlabeled ET-1 (for non-specific binding) or 50 µL of BQ-788 dilution.

-

50 µL of [¹²⁵I]-ET-1 (at a concentration near its Kd).

-

100 µL of membrane preparation (containing a consistent amount of protein).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in wash buffer.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BQ-788 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery

This protocol measures the functional antagonism of BQ-788 on ETB receptor-mediated vasoconstriction.[1][2]

Materials:

-

Male New Zealand White rabbits.

-

Krebs-Henseleit solution.

-

ETB-selective agonist (e.g., Sarafotoxin S6c).

-

BQ-788.

-

Organ bath setup with force transducers.

Procedure:

-

Isolate the main pulmonary artery from a euthanized rabbit and cut it into rings (3-4 mm in width).

-

Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of 2g for at least 60 minutes, with solution changes every 15 minutes.

-

Construct a cumulative concentration-response curve for the ETB agonist.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a specific concentration of BQ-788 for a predetermined time (e.g., 30 minutes).

-

Construct a second cumulative concentration-response curve for the ETB agonist in the presence of BQ-788.

-

Repeat steps 5-7 with increasing concentrations of BQ-788.

-

Analyze the data by comparing the EC₅₀ values of the agonist in the absence and presence of the antagonist to determine the pA₂ value, which is a measure of the antagonist's potency.

Cell Viability/Proliferation Assay (MTT/BrdU)

This protocol assesses the effect of BQ-788 on the viability and proliferation of cancer cells (e.g., human melanoma cell lines).[6]

Materials:

-

Human melanoma cell lines (e.g., SK-MEL-28).

-

Complete cell culture medium.

-

BQ-788.

-

MTT reagent or BrdU labeling reagent and detection kit.

-

96-well cell culture plates.

-

Microplate reader.

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of BQ-788 (e.g., 0.1 to 100 µM) or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Procedure (BrdU Assay):

-

Follow steps 1 and 2 of the MTT assay protocol.

-

During the last few hours of the treatment period, add BrdU labeling solution to each well and incubate.

-

Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Add the anti-BrdU antibody conjugated to a peroxidase.

-

Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Western Blot Analysis of MAPK and Akt Signaling

This protocol is for detecting changes in the phosphorylation status of key signaling proteins (ERK and Akt) in response to BQ-788 treatment.

Materials:

-

Cancer cell line of interest.

-

BQ-788.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Culture cells to 70-80% confluency and then treat with BQ-788 at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Caption: Western Blot Analysis Workflow.

In Vivo Tumor Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of BQ-788 in a nude mouse xenograft model.[6]

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Human cancer cell line (e.g., A375 melanoma).

-

Matrigel (optional).

-

BQ-788 formulated for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer BQ-788 to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer vehicle to the control group.

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of BQ-788.

Conclusion

BQ-788 is an indispensable pharmacological tool for dissecting the complex signaling pathways mediated by the ETB receptor. Its high selectivity enables researchers to probe the specific contributions of this receptor to a wide array of physiological and pathological conditions, from cardiovascular regulation to cancer progression. This technical guide has provided a comprehensive overview of the BQ-788 signaling pathway, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. By leveraging this information, researchers can design and execute robust experiments to further unravel the intricacies of the endothelin system and to accelerate the development of targeted therapies.

References

- 1. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 3. ETB-mediated regulation of extracellular levels of endothelin-1 in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of endothelin-1-induced release of thromboxane A2 from the guinea pig lung and nitric oxide from the rabbit kidney by a selective ETB receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BQ-788: A Selective Endothelin Receptor B Antagonist for Melanoma Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic avenues. The endothelin receptor B (ETRB), overexpressed in a majority of human melanomas, has emerged as a promising therapeutic target. Activation of the ETRB pathway is implicated in promoting melanoma cell proliferation and inhibiting differentiation, hallmarks of malignant transformation.[1][2][3] BQ-788, a selective ETRB antagonist, has demonstrated potent anti-melanoma activity in preclinical and early clinical studies, positioning it as a valuable tool for melanoma research and a potential candidate for future therapeutic strategies. This guide provides an in-depth overview of BQ-788, its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

Mechanism of Action

BQ-788 is a potent and highly selective antagonist of the endothelin receptor B (ETRB).[3] In the context of melanoma, the endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with ETRB, plays a crucial role in tumor progression. By binding to and blocking the ETRB, BQ-788 disrupts the downstream signaling pathways that promote melanoma cell survival, proliferation, and invasion.[4][5]

The primary mechanism of action of BQ-788 in melanoma involves the induction of apoptosis (programmed cell death).[4][5] Studies have shown that BQ-788 treatment leads to a reduction in the expression of key survival factors, including BCL-2A1, and the DNA repair factor poly(ADP-ribose) polymerase 3 (PARP3).[4][5] This disruption of pro-survival signaling is more pronounced in metastatic melanoma cells, suggesting that the dependence on ETRB signaling increases with tumor progression.[4][5]

Interestingly, while inhibiting tumor growth, BQ-788 has also been observed to induce the expression of Vascular Endothelial Growth Factor (VEGF) and enhance angiogenesis in vivo.[4] This seemingly paradoxical effect is accompanied by the repression of the angiogenic suppressor gravin.[4][6] The pro-angiogenic effect appears to be independent of the endothelin receptor A (ETRA).[4]

Signaling Pathway

The signaling pathway affected by BQ-788 in melanoma centers on the inhibition of the ETRB. This leads to a cascade of downstream effects culminating in reduced cell viability and tumor growth.

BQ-788 Signaling Pathway in Melanoma.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of BQ-788 in melanoma.

Table 1: In Vitro Efficacy of BQ-788 on Melanoma Cell Lines

| Cell Line | Origin | BQ-788 Concentration | Duration of Treatment | Effect | Reference |

| A375 | Human Melanoma | 75 µM | 4 days | Inhibition of cell growth | [7] |

| Various (7 lines) | Human Melanoma | 100 µM | 4 days | Significant loss in the number of viable cells | [3] |

| Primary Melanoma | Human | Not Specified | 7 days | ~12% cell death | [4] |

| Cutaneous Metastasis | Human | Not Specified | 7 days | ~45% reduction in viability | [4] |

| Lymph Node Metastasis | Human | Not Specified | 7 days | ~96% reduction in viability | [4] |

Table 2: In Vivo Efficacy of BQ-788 in a Nude Mouse Model

| Administration Route | Dosage | Treatment Duration | Outcome | Reference |

| Intratumor Injection | Daily injections | 9 days | Inhibition of melanoma tumor growth | [3] |

| Systemic (i.p.) | Daily injections | Not specified | Significant slowing of tumor growth; complete growth arrest in 50% of mice | [2][3] |

Table 3: First-in-Human Proof-of-Concept Study

| Patient Group | Dosage | Treatment Duration | Key Observations | Reference |

| 3 patients | Single intralesional 3 mg | 3-7 days | Decreased EDNRB and Ki67 expression in some patients. | [8][9][10] |

| 1 patient | Cumulative 8 mg (4 x 2.0 mg) | 4 days | Increased blood vessels and lymphocytes. | [8][9][10] |

| 1 patient | Cumulative 10 mg (3 x 3.3 mg) | 14 days | Inhibition of lesion growth. | [8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of BQ-788 for melanoma.

In Vitro Cell Viability and Growth Assays

Objective: To assess the effect of BQ-788 on the proliferation and viability of melanoma cells in culture.

Methodology:

-

Cell Culture: Human melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of BQ-788 (e.g., up to 100 µM) or a vehicle control.[3]

-

Incubation: Cells are incubated for a specified period (e.g., 4 to 7 days).[3][4]

-

Viability Assessment: Cell viability is quantified using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.[3] The absorbance is read using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.

In Vitro Cell Viability Experimental Workflow.

In Vivo Tumor Growth Studies in Nude Mice

Objective: To evaluate the anti-tumor efficacy of BQ-788 in a living organism.

Methodology:

-

Tumor Implantation: Human melanoma cells (e.g., A375) are injected subcutaneously into the flanks of nude mice.[3] Alternatively, tumor fragments from established tumors can be implanted.[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~4 mm in diameter).[3]

-

Treatment Administration:

-

Tumor Measurement: Tumor volume is measured regularly (e.g., daily) using calipers.

-

Histological Analysis: At the end of the experiment, tumors are excised for histological examination to assess for apoptosis (e.g., TUNEL staining) and angiogenesis (e.g., CD31 staining).[3]

References

- 1. pnas.org [pnas.org]

- 2. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Endothelin receptor B inhibition triggers apoptosis and enhances angiogenesis in melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

BQ-788: A Technical Guide to its Application in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BQ-788 is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor. Its utility as a research tool has been instrumental in elucidating the complex role of the endothelin system in cardiovascular physiology and pathophysiology. This document provides a comprehensive overview of BQ-788, including its mechanism of action, its effects in various preclinical cardiovascular disease models, and detailed experimental protocols. The quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its application.

Core Mechanism of Action

BQ-788, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, exerts its effects by selectively blocking the ETB receptor subtype.[1][2] The endothelin system comprises two primary receptor subtypes, ETA and ETB, which are activated by the potent vasoconstrictor peptide endothelin-1 (B181129) (ET-1).

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[3]

-

ETB Receptors: These receptors have a more complex and dual role. They are found on vascular smooth muscle cells, where they can mediate vasoconstriction.[4] However, they are also prominently expressed on endothelial cells, where their activation by ET-1 stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[5][6] Furthermore, ETB receptors are involved in the clearance of circulating ET-1.[7][8]

BQ-788's high selectivity for the ETB receptor allows researchers to dissect these multifaceted functions. In vitro studies have demonstrated that BQ-788 potently inhibits the binding of 125I-labeled ET-1 to ETB receptors with an IC50 of 1.2 nM, while showing significantly lower affinity for ETA receptors (IC50 of 1300 nM).[2][7] This selectivity makes it an invaluable tool for investigating the specific contributions of the ETB receptor in various physiological and pathological states.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by BQ-788 and a typical experimental workflow for its in vivo application.

References

- 1. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin B receptors located on the endothelium provide cardiovascular protection in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The interaction of endothelin receptor responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of ET(B) receptors in local clearance of endothelin-1 in rat heart: studies with the antagonists PD 155080 and BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-788 in Traumatic Brain Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endothelin ETB receptor antagonist, BQ-788, and its application in preclinical traumatic brain injury (TBI) studies. This document consolidates key findings on its mechanism of action, summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to BQ-788 and its Role in TBI

Traumatic brain injury is a complex pathological condition often leading to devastating secondary injuries, including blood-brain barrier (BBB) disruption, cerebral edema, and neuroinflammation.[1] Emerging research has identified the endothelin (ET) system, particularly the endothelin B (ETB) receptor, as a key player in the progression of these secondary injuries. Following TBI, the expression of ET-1 and ETB receptors is significantly increased, primarily in reactive astrocytes.[1] The activation of these astrocytic ETB receptors triggers a cascade of detrimental events, including the production of factors that increase vascular permeability.[2]

BQ-788 is a potent and selective ETB receptor antagonist that has shown considerable promise in preclinical TBI models.[1][3] By blocking the ETB receptor, BQ-788 has been demonstrated to mitigate TBI-induced BBB disruption, reduce brain edema, and suppress the expression of inflammatory and vascular permeability-inducing factors.[1][3] This guide will delve into the technical details of utilizing BQ-788 as a research tool in TBI studies.

Mechanism of Action and Signaling Pathways

BQ-788 exerts its neuroprotective effects in TBI primarily by antagonizing the ETB receptor on reactive astrocytes. This blockade disrupts a signaling cascade that would otherwise lead to the breakdown of the BBB and neuroinflammation.

The ETB Receptor Signaling Pathway in TBI

Following a traumatic insult to the brain, astrocytes become reactive and upregulate the expression of ETB receptors.[1] The binding of endothelin-1 (B181129) (ET-1) to these receptors initiates a downstream signaling cascade. Activation of the astrocytic ETB receptor is linked to Gq-type proteins, leading to increased intracellular Ca2+ and the activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathways.[4] This signaling cascade stimulates the production and release of detrimental factors such as Vascular Endothelial Growth Factor-A (VEGF-A) and Matrix Metalloproteinase-9 (MMP-9).[2][5]

-

VEGF-A: This potent vascular permeability factor contributes to the breakdown of the BBB by downregulating the expression of tight junction proteins like claudin-5 in endothelial cells.[3]

-

MMP-9: This enzyme degrades components of the extracellular matrix and tight junction proteins, further compromising the integrity of the BBB.[5]

By blocking the ETB receptor, BQ-788 inhibits this signaling pathway, thereby reducing the production of VEGF-A and MMP-9 and preserving BBB function.[1][3]

The Angiopoietin-1/Tie-2 Signaling Pathway

In addition to inhibiting detrimental pathways, BQ-788 has been shown to potentiate a protective signaling pathway involving Angiopoietin-1 (Ang-1) and its receptor Tie-2.[6] The Ang-1/Tie-2 signaling pathway is crucial for maintaining vascular stability and integrity. BQ-788 administration following TBI has been associated with increased production of Ang-1 and phosphorylation of Tie-2.[6] This activation of the Ang-1/Tie-2 pathway is thought to contribute to the recovery of BBB function.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the effects of BQ-788 in animal models of TBI.

Table 1: Effects of BQ-788 on TBI-Induced Pathologies

| Parameter | TBI Model | Animal Model | BQ-788 Treatment | Outcome | Reference |

| BBB Disruption | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Promoted recovery of Evans blue extravasation | [1] |

| Brain Edema | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Promoted recovery from brain edema | [1] |

| Reactive Astrocytes | Stab Wound Injury | Rat | 23 nmol/day, i.c.v. | Attenuated the increase in GFAP(+) and Vimentin(+) cells | [1] |

Table 2: Effects of BQ-788 on Key Signaling Molecules in TBI

| Molecule | TBI Model | Animal Model | BQ-788 Treatment | Effect | Reference |

| Angiopoietin-1 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Increased production | [6] |

| Tie-2 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Increased phosphorylation | [6] |

| VEGF-A | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced increase in production | [1] |

| MMP-9 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced increase in production | [1] |

| Claudin-5 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |

| Occludin | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |

| Zonula Occludens-1 (ZO-1) | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of BQ-788 for TBI.

Fluid Percussion Injury (FPI) Mouse Model

The FPI model is a widely used and well-characterized method for inducing a clinically relevant TBI in rodents.

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and mount it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the desired brain region (e.g., parietal cortex) to expose the dura mater.

-

Injury Induction: Securely attach a fluid-filled injury cap to the craniotomy site. A pendulum is released to strike a piston, generating a fluid pressure pulse that is transmitted to the dural surface, causing brain injury. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.

-

Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.

BQ-788 Administration

In many preclinical studies, BQ-788 is administered via intracerebroventricular (i.c.v.) injection to bypass the BBB and directly target the central nervous system.

-

Cannula Implantation: Prior to or at the time of TBI induction, stereotaxically implant a guide cannula into a lateral ventricle of the mouse brain.

-

Drug Preparation: Dissolve BQ-788 in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

-

Infusion: At the desired time points post-TBI, infuse the BQ-788 solution through the implanted cannula using a microinfusion pump. A common dosage is 15 nmol/day.[1]

Evaluation of Blood-Brain Barrier Permeability (Evans Blue Extravasation Assay)

This assay is a standard method to quantify BBB disruption.

-

Dye Injection: Inject a solution of Evans blue dye (e.g., 2% in saline) intravenously into the mouse. The dye binds to serum albumin.

-

Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).

-

Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.

-

Tissue Collection and Extraction: Harvest the brain tissue, weigh it, and homogenize it in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid) to extract the extravasated dye.

-

Quantification: Centrifuge the homogenate and measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer. The amount of Evans blue in the brain parenchyma is proportional to the degree of BBB permeability.

Western Blotting for Tight Junction Proteins

This technique is used to quantify the expression levels of key tight junction proteins.

-

Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for claudin-5, occludin, or ZO-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry

This method is used to visualize the localization and expression of proteins within the brain tissue.

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain, post-fix, and cryoprotect it in sucrose. Section the brain using a cryostat or vibratome.

-

Staining:

-

Permeabilize the tissue sections and block non-specific binding sites.

-

Incubate with primary antibodies against the proteins of interest (e.g., GFAP for reactive astrocytes, VEGF-A, MMP-9).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain with a nuclear marker such as DAPI.

-

-

Imaging and Analysis: Mount the sections on slides and visualize them using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal can be qualitatively and quantitatively analyzed.

Conclusion

BQ-788 represents a valuable pharmacological tool for investigating the role of the endothelin system, particularly the ETB receptor, in the pathophysiology of traumatic brain injury. Its selective antagonism of the ETB receptor on reactive astrocytes offers a targeted approach to mitigate secondary injury cascades, including blood-brain barrier disruption and neuroinflammation. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of ETB receptor antagonism in TBI. The consistent findings across multiple preclinical studies underscore the promise of this target for the development of novel neuroprotective strategies.

References